molecular formula C13H21NO2Si B14768890 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-

Cat. No.: B14768890
M. Wt: 251.40 g/mol
InChI Key: VEVDHQZBFVBIKA-YPMHNXCESA-N
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Description

This compound is a spirocyclic oxazolidinone derivative featuring a 2-oxa-7-azaspiro[4.4]nonane core with a methyl group at position 7 and a trimethylsilyl (TMS)-protected ethynyl substituent at position 7. Its stereochemistry is defined as (5R,9R)-rel-, contributing to its unique three-dimensional geometry. Spirocyclic systems like this are prized in medicinal chemistry for their metabolic stability and conformational rigidity, which enhance target binding and reduce off-target effects .

Properties

Molecular Formula

C13H21NO2Si

Molecular Weight

251.40 g/mol

IUPAC Name

(5R,9R)-7-methyl-9-(2-trimethylsilylethynyl)-2-oxa-7-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C13H21NO2Si/c1-14-9-11(5-8-17(2,3)4)13(10-14)6-7-16-12(13)15/h11H,6-7,9-10H2,1-4H3/t11-,13+/m1/s1

InChI Key

VEVDHQZBFVBIKA-YPMHNXCESA-N

Isomeric SMILES

CN1C[C@H]([C@@]2(C1)CCOC2=O)C#C[Si](C)(C)C

Canonical SMILES

CN1CC(C2(C1)CCOC2=O)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic ring system and the introduction of the trimethylsilyl-ethynyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as the trimethylsilyl-ethynyl group through reactions like silylation and alkynylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Substituents : The TMS-ethynyl group distinguishes the target compound from analogs with phenyl or carboxylic acid groups, offering tailored lipophilicity (LogP ~3.5 estimated) for improved blood-brain barrier penetration compared to polar derivatives like the carboxylic acid hydrochloride (LogP ~0.5) .
  • Synthesis: Mn(III)-based oxidation (target compound) avoids harsh photoirradiation steps required for silylmethylene analogs (e.g., tert-butyl-3-oxo-9-(silylmethylene)-2-oxa-7-azaspiro[4.4]nonane) .

Key Observations :

  • The target compound’s TMS-ethynyl group could mimic gem-dimethyl groups in morpholine analogs while providing superior metabolic stability .
  • Spiro[3.5] systems (e.g., 1b) are more compact, favoring interactions with shallow enzyme pockets, whereas [4.4] systems may target deeper binding sites .

Physicochemical and Commercial Comparisons

Table 3: Physicochemical and Commercial Data

Compound Name Molecular Weight (g/mol) LogP (Estimated) Price (USD) Availability
Target Compound ~335.5 3.5 Not commercially available (custom synthesis) Discontinued
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl 177.63 0.5 $1,012/g Available
AS98660: 5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane 285.3 1.2 $593/100 mg On stock

Key Observations :

  • The target compound’s discontinuation () contrasts with the commercial availability of simpler derivatives (e.g., carboxylic acid HCl), reflecting synthetic complexity and niche applications.
  • Higher molecular weight and lipophilicity of the target compound may limit solubility but enhance tissue penetration compared to hydrophilic analogs .

Biological Activity

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-, is a compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound belongs to a class of bicyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C15H21NOC_{15}H_{21}NO, indicating the presence of 15 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom. The spiro structure contributes to its unique reactivity and interaction capabilities with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₁NO
Molecular Weight231.34 g/mol
Chemical StructureSpirocyclic
Functional GroupsNitrogen, Oxygen

Biological Activity

Research indicates that compounds with spirocyclic structures, such as 2-Oxa-7-azaspiro[4.4]nonan-1-one, exhibit diverse biological activities. Preliminary studies suggest potential applications in the following areas:

  • Anticancer Activity : Some studies have shown that spirocyclic compounds can interact with enzymes overexpressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing their binding affinity and potentially leading to effective cancer therapies .
  • Neuroprotective Effects : Compounds similar to this spirocyclic structure have been reported to induce differentiation in neuronal cell lines, suggesting neuroprotective properties .
  • Antifungal Properties : The compound's structural similarities to known antifungal agents indicate potential efficacy against fungal infections .

Case Studies

  • NQO1 Inhibition : A study demonstrated that derivatives of spirocyclic compounds showed significant inhibition of NQO1 activity in various cancer cell lines. The binding interactions were analyzed using molecular docking studies, revealing critical interactions at the active site .
  • Neuronal Differentiation : Research involving PC12 cells indicated that spirocyclic compounds could promote neuronal differentiation, which is vital for neuroregenerative therapies .
  • Antifungal Activity : A comparative analysis of azaspiro compounds revealed that certain derivatives exhibited antifungal activity against Candida species, highlighting their potential as therapeutic agents .

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